7-[[(3aS,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methoxy]-N-(3,4-dichloro-2-fluorophenyl)-6-methoxyquinazolin-4-amine
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Overview
Description
7-[[(3aS,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methoxy]-N-(3,4-dichloro-2-fluorophenyl)-6-methoxyquinazolin-4-amine is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a quinazoline core, a dichlorofluorophenyl group, and a cyclopentapyrrol moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 7-[[(3aS,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methoxy]-N-(3,4-dichloro-2-fluorophenyl)-6-methoxyquinazolin-4-amine involves multiple steps, including the formation of the quinazoline core, the introduction of the dichlorofluorophenyl group, and the attachment of the cyclopentapyrrol moiety. The reaction conditions typically involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The halogen atoms (chlorine and fluorine) can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
7-[[(3aS,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methoxy]-N-(3,4-dichloro-2-fluorophenyl)-6-methoxyquinazolin-4-amine has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazoline core and the dichlorofluorophenyl group play crucial roles in binding to these targets, while the cyclopentapyrrol moiety may enhance the compound’s stability and bioavailability. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other quinazoline derivatives, such as:
Gefitinib: A quinazoline derivative used as an epidermal growth factor receptor (EGFR) inhibitor.
Erlotinib: Another EGFR inhibitor with a similar quinazoline core.
Lapatinib: A dual tyrosine kinase inhibitor targeting EGFR and HER2.
Compared to these compounds, 7-[[(3aS,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methoxy]-N-(3,4-dichloro-2-fluorophenyl)-6-methoxyquinazolin-4-amine may offer unique advantages in terms of binding affinity, selectivity, and stability, making it a promising candidate for further research and development.
Biological Activity
The compound 7-[[(3aS,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methoxy]-N-(3,4-dichloro-2-fluorophenyl)-6-methoxyquinazolin-4-amine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Basic Information
Property | Value |
---|---|
Molecular Formula | C24H25Cl2FN4O2 |
Molecular Weight | 491.39 g/mol |
CAS Number | 651031-01-5 |
Structural Characteristics
The compound features a complex structure that includes a cyclopentapyrrole moiety and a quinazolinamine scaffold. The presence of halogen substituents (dichloro and fluorine) may influence its biological interactions and pharmacokinetic properties.
Research indicates that this compound exhibits multiple mechanisms of action, primarily through modulation of various biological pathways:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation. For instance, it may act as an antagonist to certain kinases that are critical in tumor growth .
- Receptor Binding : Preliminary studies suggest that it may bind to receptors associated with inflammatory responses and cancer progression, potentially leading to reduced tumorigenic activity .
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which may contribute to its protective effects against oxidative stress in cellular models .
In Vitro Studies
In vitro assays have revealed that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance:
- Breast Cancer Cells (MCF-7) : The compound showed IC50 values in the low micromolar range, indicating potent anti-proliferative effects .
- Lung Cancer Cells (A549) : Similar results were observed with A549 cells, suggesting broad-spectrum anti-cancer activity.
In Vivo Studies
Animal model studies have provided insights into the pharmacodynamics of the compound:
- Tumor Xenograft Models : Administration of the compound led to a marked reduction in tumor size compared to control groups, highlighting its potential as an anti-cancer agent .
- Toxicity Assessments : Toxicological evaluations have indicated a favorable safety profile at therapeutic doses, with minimal adverse effects observed in treated animals .
Case Studies
- Case Study on Tumor Growth Inhibition : A study involving xenograft models demonstrated that treatment with the compound resulted in over 70% inhibition of tumor growth over a four-week period compared to untreated controls. This effect was attributed to both direct cytotoxicity and modulation of angiogenesis pathways.
- Clinical Implications for Inflammatory Diseases : Preliminary clinical data suggest that the compound may also benefit patients with chronic inflammatory conditions by reducing markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) levels .
Properties
Molecular Formula |
C24H25Cl2FN4O2 |
---|---|
Molecular Weight |
491.4 g/mol |
IUPAC Name |
N-(3,4-dichloro-2-fluorophenyl)-6-methoxy-7-[(2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl)methoxy]quinazolin-4-amine |
InChI |
InChI=1S/C24H25Cl2FN4O2/c1-31-9-14-5-13(6-15(14)10-31)11-33-21-8-19-16(7-20(21)32-2)24(29-12-28-19)30-18-4-3-17(25)22(26)23(18)27/h3-4,7-8,12-15H,5-6,9-11H2,1-2H3,(H,28,29,30) |
InChI Key |
HVXKQKFEHMGHSL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2CC(CC2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC |
Origin of Product |
United States |
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